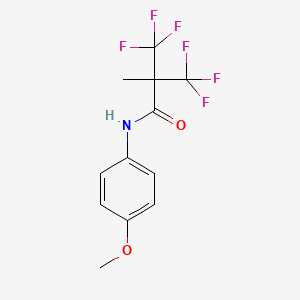
3,3,3-trifluoro-N-(4-methoxyphenyl)-2-methyl-2-(trifluoromethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,3-trifluoro-N-(4-methoxyphenyl)-2-methyl-2-(trifluoromethyl)propanamide is a compound that belongs to the class of trifluoromethyl-containing amides. These compounds are known for their unique chemical properties and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of trifluoromethyl groups in the molecule imparts significant stability and lipophilicity, making it an attractive candidate for drug development and other scientific research.
Méthodes De Préparation
The synthesis of 3,3,3-trifluoro-N-(4-methoxyphenyl)-2-methyl-2-(trifluoromethyl)propanamide typically involves the reaction of 4-methoxyaniline with 3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted under an inert atmosphere at room temperature to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
3,3,3-trifluoro-N-(4-methoxyphenyl)-2-methyl-2-(trifluoromethyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amide derivatives.
Substitution: The trifluoromethyl groups in the compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide, leading to the formation of substituted products.
Applications De Recherche Scientifique
3,3,3-trifluoro-N-(4-methoxyphenyl)-2-methyl-2-(trifluoromethyl)propanamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly for its ability to enhance the pharmacokinetic properties of therapeutic agents.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3,3,3-trifluoro-N-(4-methoxyphenyl)-2-methyl-2-(trifluoromethyl)propanamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups in the compound enhance its binding affinity to target proteins, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
3,3,3-trifluoro-N-(4-methoxyphenyl)-2-methyl-2-(trifluoromethyl)propanamide can be compared with other similar compounds, such as:
3,3,3-trifluoro-N-(4-methoxyphenyl)-2-methylpropanamide: This compound lacks the additional trifluoromethyl group, which may result in different chemical and biological properties.
3,3,3-trifluoro-N-(4-methoxyphenyl)-2-(trifluoromethyl)propanamide: This compound has a similar structure but may differ in its reactivity and applications due to variations in the substitution pattern.
The unique combination of trifluoromethyl groups and the methoxyphenyl moiety in this compound makes it a valuable compound for various scientific research and industrial applications.
Propriétés
Formule moléculaire |
C12H11F6NO2 |
|---|---|
Poids moléculaire |
315.21 g/mol |
Nom IUPAC |
3,3,3-trifluoro-N-(4-methoxyphenyl)-2-methyl-2-(trifluoromethyl)propanamide |
InChI |
InChI=1S/C12H11F6NO2/c1-10(11(13,14)15,12(16,17)18)9(20)19-7-3-5-8(21-2)6-4-7/h3-6H,1-2H3,(H,19,20) |
Clé InChI |
UCFXOHXMTFXUIM-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)NC1=CC=C(C=C1)OC)(C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{2-[2-(biphenyl-4-yl)-2-oxoethoxy]phenyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B12465288.png)
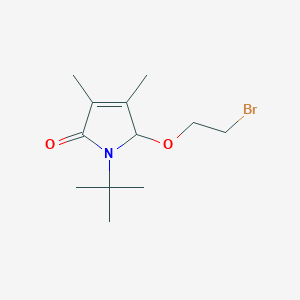
![(2S)-2-{[(2S)-2-[(2S)-2-[(tert-butoxycarbonyl)amino]-N-(2-hydroxy-3-methylbutanoyl)propanamido]propanoyl]oxy}-3-methylbutanoic acid](/img/structure/B12465294.png)
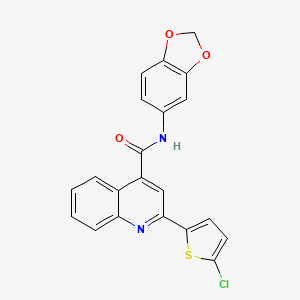
![N-(2,6-dimethylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxamide](/img/structure/B12465312.png)
![N'-[(2-hydroxyphenyl)carbonyl]-3,5-dinitrobenzohydrazide](/img/structure/B12465322.png)
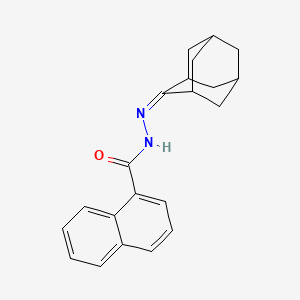
![2-(4-nitrophenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B12465334.png)
![3-(Chloromethyl)-4-[(5-methylthiophen-2-yl)methylidene]-1,2-oxazol-5-one](/img/structure/B12465337.png)
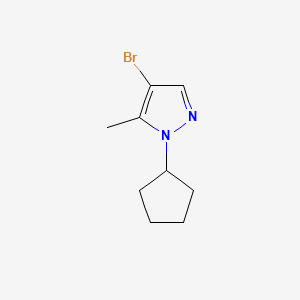
![6-chloro-N-cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12465348.png)
![N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)glycinamide](/img/structure/B12465352.png)
![2-Oxo-2-[(2,4,6-tribromophenyl)amino]ethyl carbamimidothioate](/img/structure/B12465355.png)
![N~4~-(3-chlorophenyl)-N~6~,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B12465359.png)
